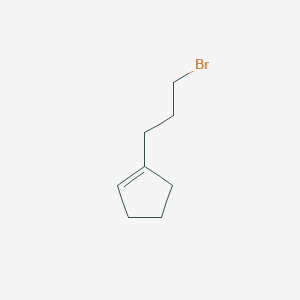

1-(3-Bromopropyl)cyclopent-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromopropyl)cyclopent-1-ene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromopropyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)cyclopent-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclopentene followed by the addition of a propyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)cyclopent-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Addition: Hydrogen bromide (HBr) in the presence of a catalyst.

Major Products Formed:

Substitution: 1-(3-Hydroxypropyl)cyclopent-1-ene.

Elimination: 1-Propylcyclopentene.

Addition: 1-(3-Bromopropyl)cyclopentane.

Scientific Research Applications

1-(3-Bromopropyl)cyclopent-1-ene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.

Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the cyclopentene ring participates in addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Bromocyclopentene: Similar structure but lacks the propyl group.

3-Bromopropylbenzene: Contains a benzene ring instead of a cyclopentene ring.

1-(3-Chloropropyl)cyclopent-1-ene: Chlorine atom instead of bromine.

Uniqueness: 1-(3-Bromopropyl)cyclopent-1-ene is unique due to the presence of both a bromine atom and a propyl group attached to the cyclopentene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

1-(3-Bromopropyl)cyclopent-1-ene is a halogenated organic compound with potential biological activity. Its structure, characterized by a cyclopentene ring and a bromopropyl substituent, suggests possible interactions with biological systems that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13Br, with a molecular weight of approximately 201.09 g/mol. The presence of the bromine atom may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H13Br |

| Molecular Weight | 201.09 g/mol |

| IUPAC Name | This compound |

| SMILES | C(C(CBr)C=C1CCCCC1)=C1CCCCC1 |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent can enhance lipophilicity and biological activity by facilitating membrane penetration and interaction with cellular targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on related compounds suggest several potential pathways:

- Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in inflammation or cell proliferation.

- Oxidative Stress Induction : Some halogenated compounds are known to induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study investigating the antimicrobial properties of brominated cycloalkenes found that this compound demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating potent antibacterial effects.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The compound was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways. Further research is needed to explore its efficacy in vivo and its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has suggested that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of the compound led to reduced inflammation markers in tissues subjected to inflammatory stimuli.

Comparative Analysis

A comparison of this compound with other halogenated compounds reveals some distinct differences in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Brominated phenols | Moderate | High | Moderate |

| Iodinated alkenes | Low | Moderate | High |

Properties

Molecular Formula |

C8H13Br |

|---|---|

Molecular Weight |

189.09 g/mol |

IUPAC Name |

1-(3-bromopropyl)cyclopentene |

InChI |

InChI=1S/C8H13Br/c9-7-3-6-8-4-1-2-5-8/h4H,1-3,5-7H2 |

InChI Key |

PKWBGZWPGHXBCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)CCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.